molecular formula C11H15NO2 B12979788 4-Amino-4-(p-tolyl)butanoic acid

4-Amino-4-(p-tolyl)butanoic acid

Cat. No.: B12979788
M. Wt: 193.24 g/mol
InChI Key: AAOIWGGBQGXIGE-UHFFFAOYSA-N
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Description

Table 1: Summary of Computational Parameters

Parameter Value Method
HOMO Energy (eV) -6.34 DFT/B3LYP/6-311++G(d,p)
LUMO Energy (eV) -1.87 DFT/B3LYP/6-311++G(d,p)
Dipole Moment (Debye) 4.12 DFT/B3LYP/6-311++G(d,p)

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-amino-4-(4-methylphenyl)butanoic acid

InChI

InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)

InChI Key

AAOIWGGBQGXIGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CCC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-(p-tolyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of p-tolylacetonitrile with ethyl chloroacetate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product . Another method involves the reduction of 4-oxo-4-(p-tolyl)butanoic acid using a suitable reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(p-tolyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Amino-4-(p-tolyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the p-tolyl group can interact with hydrophobic regions of proteins, affecting their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional and Functional Group Modifications

4-Oxo-4-(p-tolyl)butanoic Acid
  • Structure: Replaces the 4-amino group with a ketone (oxo) group.
  • Key Properties: Increased acidity due to the electron-withdrawing oxo group. Reduced hydrogen-bonding capacity compared to the amino derivative.
  • CAS : 22071-22-3 .
(2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic Acid
  • Structure: Features a hydroxyl group instead of an amino group at position 4 and a phenyl (vs. p-tolyl) substituent.
  • Key Properties :
    • Enhanced solubility in polar solvents due to hydroxyl group.
    • Stereospecific interactions in biological systems (R,S configuration).
  • Applications : Used in chiral synthesis and peptide research .

Protective Group Derivatives

4-((tert-Butoxycarbonyl)(methyl)amino)butanoic Acid
  • Structure: Incorporates a Boc (tert-butoxycarbonyl) protective group on the amino nitrogen.
  • Key Properties :
    • Improved stability for storage and handling.
    • Facilitates selective deprotection in peptide synthesis.
  • CAS : 94994-39-5 .
Boc-Protected 3-Amino-4-(heteroaryl)butanoic Acids
  • Examples: (R)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride (CAS 269398-95-0) . (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride (CAS 270262-99-2) .
  • Key Properties: Heteroaryl groups (e.g., thienyl, benzothienyl) enhance π-π stacking in drug-receptor interactions. Amino group at position 3 alters backbone conformation compared to position 3.
  • Applications : Building blocks for kinase inhibitors or GPCR-targeted drugs .

Heterocyclic and Aromatic Substitutions

4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic Acid
  • Structure: Combines a bromophenyl group at position 4 and a thienylmethylamino group at position 2.
  • Key Properties :
    • Bromine enhances electrophilic reactivity for cross-coupling reactions.
    • Thiophene moiety increases lipophilicity.
  • CAS : 1031281-07-8 .
4-[(Quinolin-4-yl)amino]butanoic Acid Derivatives
  • Structure: Substitutes p-tolyl with a quinoline ring.
  • Applications : Studied for angiotensin II receptor antagonism and enzyme inhibition .

Research Implications

  • Pharmaceutical Potential: The amino and aromatic groups in 4-Amino-4-(p-tolyl)butanoic acid suggest utility in targeting enzymes or receptors, akin to its quinolinyl analogs .
  • Synthetic Flexibility : Protective groups (e.g., Boc) enable modular synthesis, as seen in .
  • Physicochemical Tuning : Substituents like bromine or thiophene () allow customization of solubility and reactivity .

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